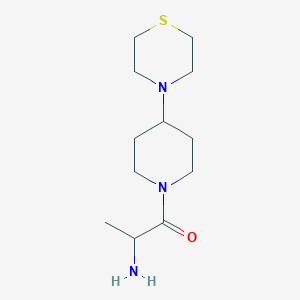
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C13H16ClNO2. It is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecule of the title compound is roughly planar with the disordered Cl/CH3 group asymmetrically distributed on both sides of the mean plane . The Cl and CH3 located on the stereogenic carbon exchange each other with occupancy factors in the ratio 0.60:0.40 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- A study by Groszek et al. (2010) reported the synthesis of compounds related to 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one, examining their adrenolytic activity and potential for treating conditions like arrhythmias and hypertension G. Groszek, Agata Bajek, Agnieszka Bis, Agnieszka Nowak‐Król, M. Bednarski, A. Siwek, B. Filipek, 2010, Molecules.
Applications in Chemical Synthesis
- Comber and Moody (1992) explored the utility of a similar compound, 2-Chloro-1-methoxymethylindole-3-carboxaldehyde, in synthesizing various indole derivatives, contributing to diverse chemical syntheses M. Comber, C. Moody, 1992, Synthesis.
Cytotoxic Activities for Cancer Research
- Reddy et al. (2013) synthesized isatin derivatives (related to the compound ) and evaluated their cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy S. S. Reddy, R. Pallela, Dong-min Kim, M. Won, Y. Shim, 2013, Chemical & pharmaceutical bulletin.
Antibacterial and Antifungal Properties
- Debnath and Ganguly (2015) investigated the antibacterial and antifungal properties of some indolin-1-yl acetamides, suggesting the possible application of related compounds in addressing microbial infections B. Debnath, S. Ganguly, 2015, Toxicological & Environmental Chemistry.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways are often related to the biological activities mentioned above, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with cellular receptors and enzymes . These interactions can lead to alterations in cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit viral replication by targeting viral enzymes and proteins . Additionally, the compound’s ability to modulate signaling pathways can influence various cellular processes, including inflammation and cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed . Threshold effects, where a minimal effective dose is required to achieve a biological response, are also common in studies involving indole derivatives. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to influence the metabolism of amino acids, nucleotides, and other biomolecules . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The ability of indole derivatives to cross cellular membranes and reach target sites is crucial for their biological activity. Understanding the transport mechanisms can help optimize the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives have been shown to localize in the nucleus, mitochondria, and other cellular structures, where they exert their biological effects. The precise localization can influence the compound’s efficacy and specificity in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANWYLPBGQYZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



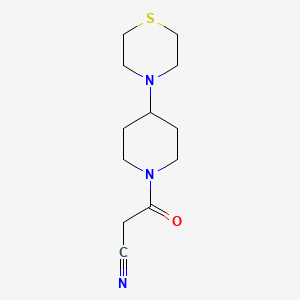

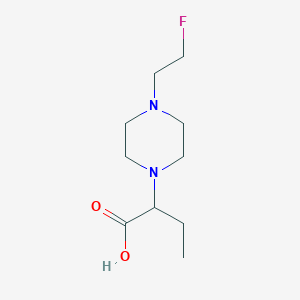
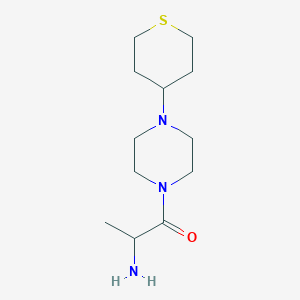
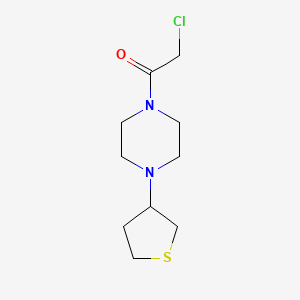
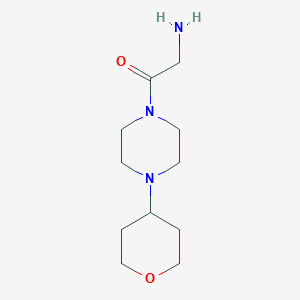

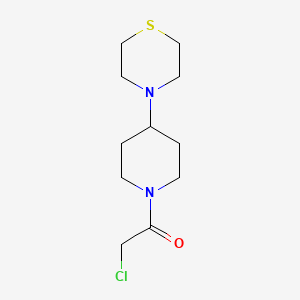
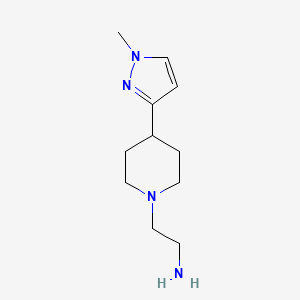
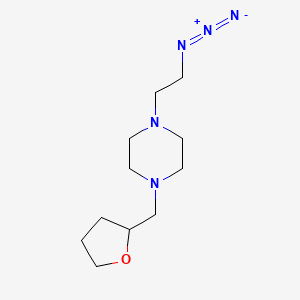
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)
